molecular formula C7H8O3S B12283439 (R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid

(R)-2-Hydroxy-3-(thiophen-2-yl)propanoic acid

Cat. No.: B12283439
M. Wt: 172.20 g/mol
InChI Key: FZHYPTLICUTGMO-ZCFIWIBFSA-N
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Description

®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid typically involves the use of thiophene derivatives and appropriate reagents to introduce the hydroxyl and carboxylic acid functionalities. One common method involves the condensation of thiophene-2-carboxaldehyde with a suitable chiral auxiliary, followed by oxidation and hydrolysis steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .

Chemical Reactions Analysis

Types of Reactions: ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

(2R)-2-hydroxy-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H8O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6,8H,4H2,(H,9,10)/t6-/m1/s1

InChI Key

FZHYPTLICUTGMO-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC(=C1)C[C@H](C(=O)O)O

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)O

Origin of Product

United States

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